6-Carbohidrazida de quinoxalina

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoxaline-6-carbohydrazide derivatives involves various chemical strategies, including the linkage of different substituted phenylhydrazone groups to the quinoxaline scaffold. For example, Mao Zhang et al. (2014) synthesized a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives, highlighting the diverse synthetic pathways explored for creating quinoxaline-6-carbohydrazide derivatives with enhanced antifungal and antioxidant activities (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoxaline-6-carbohydrazide derivatives is critical for their biological activity. Structural confirmation is typically achieved through various spectroscopic methods, including NMR, MS, and X-ray crystallography. For instance, the structure-activity relationship (SAR) studies provide insights into how different substitutions on the quinoxaline core affect biological activity and stability (Zhang et al., 2014).

Chemical Reactions and Properties

Quinoxaline-6-carbohydrazide and its derivatives undergo various chemical reactions, enabling the synthesis of compounds with potential biological activities. These reactions include cyclocondensation, alkylation, and hydrazinolysis, leading to the formation of compounds with diverse chemical properties and biological activities. For example, Aleksanyan and Hambardzumyan (2019) detailed the synthesis of quinoline-6-carbohydrazide derivatives through reactions with phenyl isothiocyanate and carbon disulfide, demonstrating the versatility of quinoxaline-6-carbohydrazide in chemical transformations (Aleksanyan & Hambardzumyan, 2019).

Aplicaciones Científicas De Investigación

Inhibición de la α-Glucosidasa para el Tratamiento de la Diabetes

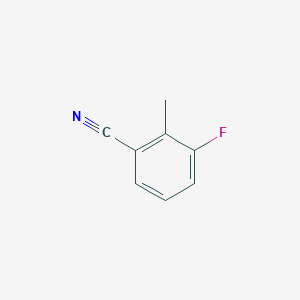

Se han diseñado y sintetizado derivados de la 6-carbohidrazida de quinoxalina como potentes inhibidores de la α-glucosidasa, que son cruciales en el tratamiento de la diabetes mellitus. Estos inhibidores juegan un papel significativo en el control de la diabetes tipo II al prevenir la conversión de los carbohidratos en glucosa, controlando así los niveles de azúcar en la sangre . El derivado más potente, que lleva un residuo 3-fluorofenilo, mostró inhibición competitiva, lo que indica su potencial como agente antidiabético eficaz .

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular de los derivados de la this compound proporcionan información sobre su interacción con los objetivos biológicos. Estos estudios ayudan a comprender el modo de unión de los compuestos dentro de los sitios activos de las enzimas, lo que es esencial para el diseño racional de nuevos fármacos . Las evaluaciones in silico se correlacionan bien con los resultados experimentales, lo que convierte a estos derivados en candidatos prometedores para el desarrollo de fármacos .

Mecanismo De Acción

Target of Action

Quinoxaline-6-carbohydrazide primarily targets the α-glucosidase enzyme . This enzyme, found in the digestive system, plays a crucial role in carbohydrate metabolism by converting oligosaccharides and disaccharides into monosaccharides .

Mode of Action

Quinoxaline-6-carbohydrazide interacts with α-glucosidase, inhibiting its activity . The most potent derivative of this compound, bearing a 3-fluorophenyl moiety, has been shown to exhibit competitive inhibition . This means that the compound competes with the substrate (in this case, carbohydrates) for the active site of the enzyme, thereby reducing the enzyme’s activity.

Biochemical Pathways

By inhibiting α-glucosidase, quinoxaline-6-carbohydrazide affects the carbohydrate metabolism pathway . Specifically, it prevents the conversion of oligosaccharides and disaccharides into monosaccharides, which are the simplest form of sugars that can be absorbed by the body . This inhibition can lead to a reduction in postprandial hyperglycemia, which is a key factor in managing diabetes .

Pharmacokinetics

The compound’s inhibitory activity against α-glucosidase suggests that it may be orally active .

Result of Action

The primary result of quinoxaline-6-carbohydrazide’s action is the inhibition of α-glucosidase, leading to a decrease in the breakdown of carbohydrates and a subsequent reduction in blood glucose levels . This makes it a potential therapeutic agent for managing diabetes .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Quinoxaline-6-carbohydrazide has been identified as a potential α-glucosidase inhibitor . α-glucosidase is an enzyme that plays a crucial role in carbohydrate metabolism, converting oligosaccharides and disaccharides into monosaccharides . The inhibitory activity of Quinoxaline-6-carbohydrazide on this enzyme suggests that it could potentially interact with this enzyme and alter its function .

Cellular Effects

While specific cellular effects of Quinoxaline-6-carbohydrazide are not fully explored, its role as an α-glucosidase inhibitor suggests that it could influence cellular processes related to carbohydrate metabolism . By inhibiting α-glucosidase, Quinoxaline-6-carbohydrazide could potentially affect the breakdown of carbohydrates within cells, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of Quinoxaline-6-carbohydrazide is primarily related to its inhibitory effect on α-glucosidase . It is suggested that Quinoxaline-6-carbohydrazide may bind to the active site of the enzyme, thereby inhibiting its function

Metabolic Pathways

Quinoxaline-6-carbohydrazide’s involvement in metabolic pathways is primarily associated with its potential role as an α-glucosidase inhibitor . By inhibiting α-glucosidase, Quinoxaline-6-carbohydrazide could potentially affect the metabolic pathway of carbohydrate digestion .

Propiedades

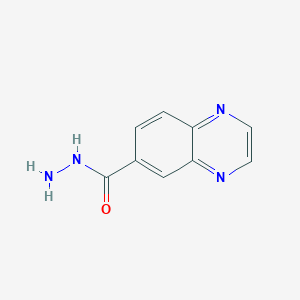

IUPAC Name |

quinoxaline-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFSERVPSYSXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405302 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175204-23-6 | |

| Record name | Quinoxaline-6-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)